molecular formula C6H6N2O B1486758 6-Vinylpyrimidin-4-ol CAS No. 2092728-92-0

6-Vinylpyrimidin-4-ol

Cat. No.: B1486758
CAS No.: 2092728-92-0
M. Wt: 122.12 g/mol
InChI Key: KUOAUUCBQXSMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Vinylpyrimidin-4-ol ( 2092728-92-0) is a versatile pyrimidine derivative of interest in medicinal chemistry and drug discovery. This compound features a vinyl substituent on its heteroaromatic core, a structure that offers a reactive handle for further chemical modification and conjugation. Pyrimidines are a fundamental class of heterocyclic compounds with a wide spectrum of documented pharmacological activities, including anti-inflammatory, antiviral, and antibacterial properties . The vinylpyrimidine scaffold, in particular, is a valuable building block in organic synthesis. Recent research into vinyl-substituted heteroarenes, such as vinylpyridines, has highlighted their potential application as tunable covalent warheads in the design of targeted covalent inhibitors . These warheads can form a covalent bond with specific cysteine residues in target proteins, such as the epidermal growth factor receptor (EGFR), leading to highly potent and selective therapeutic agents . The presence of the vinyl group in this compound makes it a promising candidate for similar applications in developing novel covalent inhibitors for biochemical and pharmacological research. Specifications: • CAS Number: 2092728-92-0 • Molecular Formula: C6H6N2O • Molecular Weight: 122.12 g/mol • SMILES: OC1=NC=NC(C=C)=C1 This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2092728-92-0

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

4-ethenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C6H6N2O/c1-2-5-3-6(9)8-4-7-5/h2-4H,1H2,(H,7,8,9)

InChI Key

KUOAUUCBQXSMMZ-UHFFFAOYSA-N

SMILES

C=CC1=CC(=O)NC=N1

Canonical SMILES

C=CC1=CC(=O)NC=N1

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Vinylpyrimidin 4 Ol and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For 6-Vinylpyrimidin-4-ol, two primary disconnection strategies are evident.

The first key disconnection is at the C6-vinyl bond. This approach simplifies the target molecule to a 6-halopyrimidin-4-ol precursor (e.g., 6-chloro- or 6-bromopyrimidin-4-ol). This intermediate is a common scaffold in pyrimidine (B1678525) chemistry, and the subsequent introduction of the vinyl group can be achieved via well-established cross-coupling reactions.

A more fundamental disconnection strategy involves breaking the pyrimidine ring itself. The most common approach for pyrimidine synthesis is to disconnect the N1-C6, N1-C2, and N3-C4 bonds, which leads to a three-carbon component and a nitrogen-containing component. advancechemjournal.comresearchgate.net This retrosynthetic pathway suggests that the pyrimidine ring can be constructed from a 1,3-dicarbonyl compound (or a synthetic equivalent) and an amidine or urea (B33335) derivative. advancechemjournal.com This strategy allows for the early introduction of substituents that will ultimately be at the C4 and C6 positions.

Development of Novel Synthetic Pathways to the Pyrimidine Core

Building the central pyrimidine ring is a critical step that can be accomplished through various innovative methods.

Cyclocondensation is a cornerstone of pyrimidine synthesis. The classical Pinner synthesis, for example, involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com To obtain the 4-ol (or more accurately, the 4-one tautomer) structure, a β-keto ester can be reacted with an amidine or urea under basic or acidic conditions. Ultrasound irradiation has been shown to promote such cyclocondensations, leading to highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org The reaction involves the formation of new C-N bonds to close the ring, typically with the elimination of a small molecule like water or an alcohol.

Table 1: Examples of Starting Materials for Cyclocondensation This table is interactive. Click on the headers to sort.

3-Carbon Component N-C-N Component Catalyst/Conditions Resulting Core
β-keto ester Amidine Ultrasound Irradiation organic-chemistry.org Substituted 4-Pyrimidinol
1,3-Diketone Guanidine Base 2-Amino-pyrimidine
Malonic ester Urea Sodium ethoxide Barbituric acid derivative

Ring-Closing Metathesis (RCM) is a powerful reaction in organic synthesis used to form a variety of unsaturated rings, including heterocycles. wikipedia.org The reaction utilizes metal catalysts, most notably those based on ruthenium developed by Grubbs and Schrock, to form a new double bond within a molecule from two existing terminal alkenes, releasing ethylene (B1197577) as a byproduct. wikipedia.orgorganic-chemistry.org

For pyrimidine synthesis, a hypothetical RCM approach would involve an acyclic precursor containing two strategically placed terminal alkene functionalities. For instance, a diallylated amine derivative could undergo RCM to furnish a dihydropyrimidine (B8664642) ring, which could then be aromatized through oxidation to yield the final pyrimidine core. organic-chemistry.org While widely applied to many heterocyclic systems, the direct application of RCM for the primary synthesis of the pyrimidine ring itself is less common than classical condensation methods but represents an area of potential synthetic innovation. wikipedia.orgox.ac.ukdrughunter.com

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly attractive for their efficiency and atom economy. acs.org Several MCRs have been developed for pyrimidine synthesis. One notable example is a regioselective, iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohol molecules. organic-chemistry.orgacs.orgnih.gov This process proceeds through a sequence of condensation and dehydrogenation steps to form the C-C and C-N bonds of the ring. acs.orgnih.gov Such methods are highly valued for their ability to rapidly generate libraries of diversely functionalized pyrimidines from simple, readily available building blocks. acs.orgnih.govfigshare.combohrium.com

Another approach involves a three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by zinc chloride, to produce 4,5-disubstituted pyrimidines. organic-chemistry.org

Stereoselective Introduction of the Vinyl Group at C6

Once the pyrimidin-4-ol core is synthesized, often as a 6-halo derivative, the vinyl group can be installed. Metal-catalyzed cross-coupling reactions are the premier methods for this transformation, offering high efficiency and control.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. wikipedia.orglibretexts.org The Suzuki, Stille, and Heck reactions are commonly employed to introduce a vinyl group onto an aromatic or heteroaromatic ring.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a vinylboronic acid or its ester) with an organic halide (e.g., 6-bromopyrimidin-4-ol) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This method is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org A patent describes the vinylation of pyrimidine derivatives using vinyl borane (B79455) compounds with a Pd complex and a base, highlighting the industrial relevance of this approach. google.com

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (an organostannane). organic-chemistry.orgwikipedia.org To synthesize this compound, a 6-halopyrimidin-4-ol would be reacted with an organostannane such as vinyltributyltin, catalyzed by a palladium complex. wikipedia.org While highly effective and tolerant of many functional groups, a significant drawback of the Stille coupling is the toxicity of the tin reagents and byproducts. organic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an organic halide with an alkene. wikipedia.orgyoutube.com In this case, 6-halopyrimidin-4-ol could be reacted with ethylene gas in the presence of a palladium catalyst and a base to form the C6-vinyl bond. wikipedia.org A key advantage is the use of simple and inexpensive ethylene as the vinyl source.

Table 2: Comparison of Metal-Catalyzed Cross-Coupling Reactions for Vinyl Group Introduction This table is interactive. Click on the headers to sort.

Reaction Vinyl Source Typical Catalyst System Key Advantages Key Disadvantages
Suzuki Coupling Vinylboronic acid or ester Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₃PO₄) organic-chemistry.org Low toxicity of boron reagents; mild reaction conditions. organic-chemistry.org Boronic acids can undergo side reactions like protodeboronation.
Stille Coupling Vinyltributyltin or other vinylstannanes Pd(PPh₃)₄, PdCl₂(PPh₃)₂ organic-chemistry.orgwikipedia.org High tolerance of functional groups; stable organotin reagents. wikipedia.org High toxicity of tin compounds and byproducts. organic-chemistry.org

| Heck Reaction | Ethylene gas or other simple alkenes | Pd(OAc)₂, PdCl₂ with phosphine ligands, and a base (e.g., Et₃N) wikipedia.org | Use of simple, inexpensive alkenes; atom economical. wikipedia.org | Can have issues with regioselectivity and E/Z selectivity. organic-chemistry.org |

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone olefination methods for the conversion of carbonyl compounds into alkenes. In the context of this compound synthesis, these strategies typically involve the reaction of a phosphorus ylide or a phosphonate (B1237965) carbanion with a suitable precursor, 6-formylpyrimidin-4-ol.

The Wittig reaction utilizes a phosphonium (B103445) ylide, generated by treating a phosphonium salt with a strong base, to react with an aldehyde or ketone. nih.govorganic-chemistry.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield the desired alkene and a phosphine oxide byproduct. nih.govresearchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.orgnrochemistry.com This often leads to higher yields and easier removal of the phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com

For the synthesis of this compound, the precursor 6-formylpyrimidin-4-ol would be subjected to olefination using methylenetriphenylphosphorane (B3051586) (for the Wittig reaction) or the anion of diethyl methylphosphonate (B1257008) (for the HWE reaction).

Hypothetical Reaction Data for Olefination Strategies:

ReactionReagentBaseSolventTemperature (°C)Yield (%)Selectivity (E/Z)
WittigPh₃P=CH₂n-BuLiTHF0 to 2575N/A
HWE(EtO)₂P(O)CH₃NaHDMF2585>95:5

This is a hypothetical data table created based on typical outcomes for these reaction types as specific data for this compound was not found in the searched literature.

Direct C-H Vinylation Methodologies

Direct C-H vinylation has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. The Mizoroki-Heck reaction, commonly known as the Heck reaction , is a prominent example of palladium-catalyzed C-H vinylation. wikipedia.org This reaction typically involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.org

In the synthesis of this compound, a plausible route would involve the Heck reaction of a 6-halopyrimidin-4-ol (e.g., 6-chloro- or 6-bromopyrimidin-4-ol) with a vinylating agent like ethylene or a vinylboronate ester. The reaction is catalyzed by a palladium complex, often with a phosphine ligand. Mechanistic studies suggest that the oxidative addition of the halide to the palladium(0) catalyst is a key step. nih.gov

Hypothetical Reaction Data for Heck Vinylation:

SubstrateVinylating AgentCatalystBaseSolventTemperature (°C)Yield (%)
6-Chloropyrimidin-4-olEthylenePd(OAc)₂/PPh₃Et₃NAcetonitrile10070
6-Bromopyrimidin-4-olPotassium vinyltrifluoroboratePdCl₂(dppf)K₂CO₃Toluene/H₂O8080

This is a hypothetical data table created based on typical outcomes for these reaction types as specific data for this compound was not found in the searched literature.

Optimization of Reaction Conditions, Yields, and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that are often fine-tuned include the choice of catalyst, base, solvent, temperature, and reaction time.

For olefination reactions , the nature of the phosphorus reagent and the base can significantly influence the outcome. In the HWE reaction, using different phosphonate esters and bases can affect the E/Z selectivity of the resulting alkene. nrochemistry.com The reaction temperature also plays a critical role, with lower temperatures often leading to higher selectivity.

In direct C-H vinylation , the choice of the palladium catalyst and ligand is paramount. Different phosphine ligands can influence the efficiency and regioselectivity of the Heck reaction. The base is also a critical component, as it is required to neutralize the hydrogen halide generated during the reaction. wikipedia.org Optimization studies often involve screening a variety of catalysts, ligands, bases, and solvents to identify the optimal combination for a given substrate. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aiming to reduce the environmental impact of chemical processes. Key principles include the use of safer solvents, improving atom economy, and employing catalytic methods.

Solvent-free catalysis is a particularly attractive approach. For instance, Wittig reactions can be carried out under solvent-free conditions, often with microwave irradiation or mechanical grinding, which can lead to shorter reaction times and reduced waste. nih.govchemrxiv.orgtandfonline.com

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Wittig reaction, for example, has a notoriously poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine (B44618) oxide byproduct. Strategies to improve the atom economy include developing catalytic versions of the Wittig reaction. beilstein-journals.org The HWE reaction generally offers better atom economy than the traditional Wittig reaction because the phosphorus-containing byproduct has a lower molecular weight.

Calculated Atom Economy for Hypothetical Olefination Reactions:

ReactionReactantsDesired ProductByproductsAtom Economy (%)
Wittig6-Formylpyrimidin-4-ol + Ph₃PCH₂This compoundPh₃PO31.2
HWE6-Formylpyrimidin-4-ol + (EtO)₂P(O)CH₃This compound(EtO)₂P(O)OH46.8

This is a hypothetical data table with calculated atom economies for the proposed reactions.

Mechanistic Insights into Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new methodologies.

In the Wittig reaction , the mechanism is generally understood to proceed through the formation of an oxaphosphetane intermediate, which then decomposes to the alkene and phosphine oxide. researchgate.net The stereochemical outcome of the reaction can be influenced by the stability of the ylide and the reaction conditions.

The Horner-Wadsworth-Emmons reaction also proceeds through an oxaphosphetane intermediate. nrochemistry.com The higher E-selectivity often observed in the HWE reaction is attributed to the thermodynamic equilibration of the intermediates, which favors the formation of the more stable trans-alkene. nrochemistry.com

The mechanism of the Heck reaction is well-established and involves a catalytic cycle with palladium(0) and palladium(II) intermediates. wikipedia.org The key steps include oxidative addition of the halide to the palladium(0) catalyst, migratory insertion of the alkene into the palladium-carbon bond, and β-hydride elimination to release the product and regenerate the catalyst. youtube.comlibretexts.org

Comprehensive Analysis of 6 Vinylpyrimidin 4 Ol Reactivity and Chemical Transformations

Reactivity of the Vinyl Moiety

The vinyl group attached to the electron-deficient pyrimidine (B1678525) ring is expected to be the primary site for a variety of addition and polymerization reactions. The electronic nature of the pyrimidine core significantly influences the reactivity of the vinyl substituent, rendering it an electron-poor alkene.

Polymerization and Copolymerization Studies

The presence of a vinyl group makes 6-vinylpyrimidin-4-ol a monomer capable of undergoing polymerization. Analogous compounds, such as vinylpyridines, are known to polymerize through various mechanisms, including radical, anionic, and cationic pathways. google.comyoutube.com Polymerization of this compound would lead to the formation of poly(this compound), a polymer with pendant pyrimidinol groups that could be valuable for applications in materials science, such as in the creation of functional polymers and specialty composites. acs.org

Copolymerization, the process of polymerizing two or more different monomers, offers a route to tailor the properties of the resulting polymer. This compound could be copolymerized with other vinyl monomers like styrene, acrylates, or other vinyl heterocycles. nih.govmdpi.com The resulting copolymers would possess properties derived from both monomer units, potentially leading to materials with unique thermal, mechanical, or chemical characteristics. For instance, copolymerization with a hydrophobic monomer could yield an amphiphilic polymer with interesting self-assembly behaviors.

Table 1: Potential Polymerization Methods for this compound (based on vinylpyridine analogs)

Polymerization Type Initiator/Catalyst Examples Expected Polymer Characteristics
Free Radical AIBN, Benzoyl Peroxide Can produce high molecular weight polymers, but with less control over stereoregularity.
Anionic Organolithium compounds (e.g., n-BuLi) Allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Electrophilic and Nucleophilic Addition Reactions to the Vinyl Group

The pyrimidine ring acts as an electron-withdrawing group, which deactivates the vinyl group towards electrophilic attack but strongly activates it for nucleophilic conjugate addition (Michael addition). researchgate.net

Nucleophilic Addition: The vinyl group in this compound is an excellent Michael acceptor. nih.gov It is expected to react readily with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. acs.org This reaction provides a powerful method for introducing a variety of functional groups at the ethyl side chain. For example, reaction with a thiol (R-SH) would yield a thioether, while reaction with an amine (R₂NH) would produce an amino derivative. The reactivity of the vinyl group can be pH-dependent, with protonation of the pyrimidine ring at acidic pH potentially enhancing its electrophilicity. nih.gov

Electrophilic Addition: Due to the electron-withdrawing nature of the pyrimidine ring, electrophilic addition to the vinyl group is generally disfavored compared to simple alkenes. Reactions with electrophiles like halogens (e.g., Br₂) or strong acids (e.g., HBr) would likely be sluggish and may require harsh conditions.

Table 2: Predicted Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type
N-Nucleophile Piperidine 6-(2-Piperidin-1-ylethyl)pyrimidin-4-ol
S-Nucleophile Thiophenol 6-(2-(Phenylthio)ethyl)pyrimidin-4-ol
O-Nucleophile Sodium Methoxide 6-(2-Methoxyethyl)pyrimidin-4-ol

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools for constructing cyclic molecules. libretexts.orgmasterorganicchemistry.com The electron-deficient nature of the vinyl group in this compound makes it a suitable dienophile for Diels-Alder reactions, particularly with electron-rich dienes. researchgate.net

In a typical Diels-Alder reaction, this compound would react with a conjugated diene, such as cyclopentadiene (B3395910) or isoprene, to form a six-membered ring. masterorganicchemistry.com Thermal versions of these reactions involving similar vinylazaarenes often require high temperatures and can result in low yields. nih.gov However, the reactivity can be significantly enhanced by using Lewis acid catalysts. nih.govresearchgate.net The Lewis acid coordinates to a nitrogen atom on the pyrimidine ring, further withdrawing electron density and making the vinyl group a more potent dienophile. This approach often leads to higher yields and improved regioselectivity under milder conditions. nih.gov

Beyond the [4+2] Diels-Alder reaction, the activated vinyl group could potentially participate in other types of cycloadditions, such as [3+2] dipolar cycloadditions with species like azomethine ylides to form five-membered heterocyclic rings. nih.govmdpi.com

Hydrofunctionalization and Oxidative Cleavage

Hydrofunctionalization: This class of reactions involves the addition of an H-X bond across the double bond. While specific studies on this compound are unavailable, standard methods like hydroboration-oxidation would be expected to yield the corresponding anti-Markovnikov alcohol, 2-(4-hydroxypyrimidin-6-yl)ethanol. Other hydrofunctionalization reactions could introduce amines, ethers, or alkyl chains.

Oxidative Cleavage: The vinyl double bond is susceptible to cleavage under oxidative conditions. libretexts.org Standard reagents for this transformation, such as ozonolysis (O₃) followed by a reductive or oxidative workup, or treatment with reagents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) in combination with sodium periodate (B1199274) (NaIO₄), would cleave the C=C bond. taylorfrancis.comnih.govresearchgate.netbohrium.com This reaction would convert the vinyl group into a carbonyl group, yielding pyrimidine-4-ol-6-carbaldehyde. This transformation is a valuable synthetic tool for converting the vinyl functionality into other useful groups.

Transformations Involving the Pyrimidinol Core

Tautomeric Equilibria (Keto-Enol, Lactam-Lactim) and their Impact on Reactivity

The pyrimidinol core of the molecule is subject to tautomerism, a phenomenon where a compound exists as a mixture of two or more readily interconvertible structural isomers. vedantu.com For this compound, the most significant equilibrium is lactam-lactim tautomerism. askiitians.comwisdomlib.orgdifferencebetween.com

The "-ol" suffix in the name refers to the lactim (or enol-like) form, which is this compound. This tautomer is in equilibrium with the lactam (or keto-like) form, 6-vinyl-3H-pyrimidin-4-one. nih.govresearchgate.net This equilibrium involves the migration of a proton between the oxygen atom at position 4 and the nitrogen atom at position 3. vedantu.com

The position of this equilibrium is influenced by several factors, including the solvent, pH, and temperature. uni-muenchen.de In many hydroxypyrimidine systems, the lactam form is thermodynamically more stable and tends to predominate, especially in the solid state and in many solvents. nih.gov

This tautomeric equilibrium has a profound impact on the molecule's reactivity: rsc.org

The Lactim Form (this compound): This form behaves like a phenol. The hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide-like anion. It can also be alkylated or acylated at the oxygen atom. The ring is more aromatic in character in this form.

The presence of the vinyl group at position 6, an electron-withdrawing substituent, may influence the relative stability of the tautomers. researchgate.nettandfonline.comnih.gov The specific reactivity of the molecule—for example, whether it undergoes O-alkylation or N-alkylation—will depend on which tautomer is present under the reaction conditions and the nature of the reagents used. eurekaselect.comumich.edu

Table 3: Comparison of Lactim and Lactam Tautomers

Feature Lactim Form (this compound) Lactam Form (6-Vinyl-3H-pyrimidin-4-one)
Functional Group Hydroxypyrimidine (Enol-like) Pyrimidinone (Keto-like Amide)
Reactive Sites Acidic -OH group, Aromatic π-system Acidic N-H proton, Electrophilic Carbonyl Carbon
Typical Reactions O-Alkylation, O-Acylation N-Alkylation, N-Acylation, Carbonyl additions

| Aromaticity | More Aromatic | Less Aromatic |

Electrophilic Aromatic Substitution on the Pyrimidine Ring (e.g., at C5)

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally challenging due to its electron-deficient nature. The two ring nitrogen atoms deactivate the ring towards electrophilic attack. However, the C5 position is the most electron-rich carbon atom and is thus the most likely site for electrophilic substitution to occur, should the reaction conditions be forcing enough or if activating substituents are present on the ring. The hydroxyl group at the C4 position in this compound can act as an activating group, particularly in its deprotonated form (the pyrimidin-4-olate), which can increase the electron density at the C5 position and facilitate electrophilic attack. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For pyrimidine systems, direct nitration and sulfonation often require harsh conditions and may result in low yields. Halogenation, particularly bromination and chlorination, can proceed at the C5 position, often facilitated by the presence of an activating group like a hydroxyl or amino group.

Nucleophilic Aromatic Substitution on the Pyrimidine Ring (e.g., at C2, C4)

The electron deficiency of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. In this compound, the hydroxyl group at C4 would first need to be converted into a better leaving group, such as a halide (e.g., chloro) or a sulfonate (e.g., tosylate), to undergo nucleophilic substitution at this position. Once converted, the C4 position becomes a prime site for nucleophilic attack. The reactivity of halopyrimidines generally follows the order I > Br > Cl > F for the leaving group.

Studies on related 2-chloro-4-vinylpyrimidines have shown that the vinyl group can also be a site for conjugate addition by nucleophiles. This indicates a dual reactivity pattern where a nucleophile could potentially react at the C4 position (SNAr) or at the vinyl group (Michael addition). nih.gov The regioselectivity of nucleophilic attack is influenced by both electronic and steric factors. The C4 position is generally more reactive than the C2 position in many pyrimidine systems. nih.gov The stability of the intermediate Meisenheimer complex plays a crucial role in determining the outcome of the reaction.

C-H Functionalization of the Pyrimidine Nucleus

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to modifying heterocyclic cores by avoiding the pre-functionalization of the substrate. For pyrimidine rings, C-H functionalization can be achieved through various metal-catalyzed processes, including palladium, rhodium, and ruthenium catalysis. These reactions allow for the direct introduction of aryl, alkyl, and other functional groups at specific C-H bonds. While specific studies on the C-H functionalization of this compound are not extensively documented, the general principles of C-H activation on pyridine (B92270) and other N-heterocycles suggest that the C5 position would be a potential site for such transformations. nih.govmdpi.com The directing ability of the existing substituents and the choice of catalyst and reaction conditions would be critical in controlling the regioselectivity of the C-H functionalization.

Reactivity of the Hydroxyl Group

The hydroxyl group at the C4 position of this compound exhibits reactivity typical of a phenolic hydroxyl group, although its properties are modulated by the electron-withdrawing nature of the pyrimidine ring. It can act as a nucleophile and can be readily derivatized.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of this compound can undergo O-alkylation to form ethers and O-acylation to form esters. O-alkylation is typically achieved by treating the pyrimidinol with an alkyl halide in the presence of a base. The choice of base and solvent can influence the competition between O-alkylation and N-alkylation, as the pyrimidinol exists in tautomeric equilibrium with its corresponding pyrimidinone form. In non-polar solvents, the enol tautomer (pyrimidin-4-ol) may be favored, leading to a higher proportion of the O-alkylated product. researchgate.net

O-acylation can be accomplished using acylating agents such as acid chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine. Studies on the acylation of 2-amino-4-hydroxypyrimidines have shown that the formation of O-acyl derivatives is promoted by sterically bulky substituents on the pyrimidine ring and by using sterically demanding acylating agents. rsc.org

Reaction TypeReagents and ConditionsProduct Type
O-Alkylation Alkyl halide (e.g., CH₃I, C₂H₅Br), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone)4-Alkoxy-6-vinylpyrimidine
O-Acylation Acyl chloride (e.g., CH₃COCl) or Anhydride (e.g., (CH₃CO)₂O), Base (e.g., Pyridine, Et₃N)6-Vinylpyrimidin-4-yl ester

Formation of Ethers, Esters, and Phosphate (B84403) Derivatives

As mentioned, ethers and esters are readily prepared through O-alkylation and O-acylation, respectively. nih.govscirp.orgnih.gov The formation of phosphate derivatives can be achieved by reacting the hydroxyl group with a suitable phosphorylating agent, such as a phosphorochloridate (e.g., diethyl chlorophosphate) in the presence of a base. The resulting phosphate esters are of interest in medicinal chemistry due to their potential biological activities. The reaction of 2-amino-4-hydroxypyrimidines with phosphorochloridates has been shown to yield O-phosphoryl derivatives. rsc.org

Metal-Catalyzed Cross-Coupling Reactions at Different Substitution Sites

Metal-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions would typically be performed on a derivative where the hydroxyl group or a ring carbon has been converted to a suitable leaving group, such as a halide or a triflate.

The hydroxyl group at C4 can be converted to a tosylate (OTs) or a triflate (OTf), which are excellent leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. researchgate.netsemanticscholar.org This allows for the introduction of a wide variety of substituents at the C4 position. The reactivity of leaving groups in these reactions generally follows the order: I > Br > OTf > Cl.

Cross-Coupling ReactionElectrophile (Leaving Group at C4)NucleophileCatalyst SystemProduct
Suzuki Coupling -Cl, -Br, -I, -OTs, -OTfAryl/Vinyl boronic acid or esterPd(0) catalyst (e.g., Pd(PPh₃)₄), Base4-Aryl/Vinyl-6-vinylpyrimidine
Heck Reaction -Cl, -Br, -I, -OTfAlkenePd(0) or Pd(II) catalyst, Base4-(Substituted vinyl)-6-vinylpyrimidine
Sonogashira Coupling -Cl, -Br, -I, -OTfTerminal alkynePd(0) catalyst, Cu(I) co-catalyst, Base4-Alkynyl-6-vinylpyrimidine

The vinyl group itself, or more commonly a halogenated precursor at the C6 position, can also participate in cross-coupling reactions. For example, a 6-halopyrimidin-4-ol derivative could undergo cross-coupling to introduce the vinyl group or other substituents. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.org

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

No specific studies detailing the chemo-, regio-, and stereoselectivity of reactions involving this compound have been found in the current body of scientific literature. While the vinyl group and the pyrimidinol ring suggest potential reactivity in reactions such as Michael additions, Diels-Alder reactions, and various cycloadditions, experimental data to support these hypotheses and to define the selectivity of such reactions is not available.

Reaction Kinetics and Mechanistic Investigations

There is a lack of published research on the reaction kinetics and mechanistic pathways of chemical transformations involving this compound. Investigations into the rates of reaction, determination of reaction orders, and elucidation of reaction mechanisms through computational or experimental studies have not been reported for this specific molecule.

Derivatization Strategies and Functional Analogue Synthesis Based on 6 Vinylpyrimidin 4 Ol

Design Principles for New 6-Vinylpyrimidin-4-ol Derivatives

The design of new derivatives of this compound is predicated on the strategic manipulation of its key functional groups: the vinyl moiety, the pyrimidine (B1678525) core, and the hydroxyl group. These sites offer opportunities for a wide range of chemical transformations, enabling the fine-tuning of the molecule's electronic, steric, and hydrophobic properties.

Key design principles include:

Modification of the Vinyl Group: The vinyl substituent is a prime target for reactions such as addition, oxidation, and polymerization. These modifications can introduce new functionalities, alter the molecule's reactivity, and serve as a handle for conjugation to other molecules or surfaces.

Functionalization of the Pyrimidine Ring: The pyrimidine nucleus can be substituted at various positions to modulate its biological activity and physical properties. Introducing electron-donating or electron-withdrawing groups can significantly impact the molecule's electronic profile and its interactions with biological targets or other materials.

Derivatization of the Hydroxyl Group: The hydroxyl group can be converted into ethers, esters, or other functional groups to alter solubility, lipophilicity, and reactivity. This position is also crucial for forming hydrogen bonds, which can be a key determinant in molecular recognition processes.

By systematically exploring these modifications, researchers can design novel this compound derivatives with tailored properties for specific applications in fields ranging from drug discovery to materials science.

Synthetic Routes to Pyrimidine-Fused Heterocyclic Systems from this compound

The synthesis of fused heterocyclic systems from this compound is a promising strategy for creating complex molecular architectures with unique properties. The vinyl group and the pyrimidine ring provide reactive sites for intramolecular and intermolecular cyclization reactions, leading to the formation of novel polycyclic structures.

Common synthetic strategies include:

Cycloaddition Reactions: The vinyl group can participate in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, with suitable dienophiles or dipolarophiles. These reactions can lead to the formation of new six- or five-membered rings fused to the pyrimidine core.

Intramolecular Cyclization: Functionalization of the pyrimidine ring or the vinyl group can introduce reactive moieties that can undergo intramolecular cyclization. For example, the introduction of an amino or a carboxyl group can facilitate ring closure to form fused pyridopyrimidines or pyrimidopyridazines.

Multicomponent Reactions: One-pot multicomponent reactions involving this compound, an aldehyde, and a third component can be employed to construct complex fused systems in a single synthetic step. This approach offers high atom economy and efficiency.

These synthetic routes provide access to a diverse range of pyrimidine-fused heterocyclic systems with potential applications as pharmaceuticals, agrochemicals, and functional materials.

Construction of Polymeric Materials Incorporating this compound Subunits

The vinyl group of this compound makes it an attractive monomer for the synthesis of novel polymeric materials. The incorporation of the pyrimidine-4-ol moiety into a polymer backbone can impart unique properties, such as thermal stability, specific recognition capabilities, and responsiveness to external stimuli.

Methods for constructing such polymeric materials include:

Radical Polymerization: The vinyl group can undergo radical polymerization, either alone or in copolymerization with other vinyl monomers, to produce a variety of polymers with different properties. The choice of initiator, solvent, and reaction conditions can be used to control the molecular weight, polydispersity, and microstructure of the resulting polymers.

Controlled Radical Polymerization: Techniques such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization can be employed to synthesize well-defined polymers with controlled architectures, such as block copolymers and star polymers.

Post-polymerization Modification: The pyrimidine-4-ol units within the polymer chain can be further modified to introduce new functionalities or to crosslink the polymer chains, leading to the formation of functional hydrogels or networks.

The resulting polymeric materials have potential applications in areas such as drug delivery, sensing, and catalysis, owing to the unique combination of the properties of the polymer backbone and the pendant pyrimidine-4-ol groups.

Synthesis of Conjugates and Probes for Advanced Material Science Applications

The functional groups of this compound provide convenient handles for its conjugation to other molecules, such as fluorescent dyes, biomolecules, or nanoparticles. The resulting conjugates and probes can be used for a variety of applications in advanced material science, including bioimaging, sensing, and targeted therapy.

Strategies for the synthesis of such conjugates and probes include:

Click Chemistry: The vinyl group can be modified to introduce an azide (B81097) or an alkyne group, which can then be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to conjugate this compound to other molecules with high efficiency and specificity.

Amide Coupling: The hydroxyl group or a carboxyl group introduced onto the pyrimidine ring can be used for amide bond formation with molecules containing a primary or secondary amine.

Thiol-ene Chemistry: The vinyl group can react with thiols in a radical-mediated thiol-ene reaction, providing another efficient method for conjugation.

These synthetic methodologies enable the creation of a wide range of this compound-based conjugates and probes with tailored properties for specific applications in materials science and biotechnology.

Structure-Reactivity and Structure-Property Relationship Studies of Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their reactivity and properties is crucial for the rational design of new functional molecules. Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies can be employed to establish mathematical models that correlate structural descriptors with observed activities or properties.

Key aspects of these studies include:

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological descriptors, can be calculated for a series of this compound derivatives.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, and machine learning algorithms, can be used to develop predictive models that relate the calculated descriptors to the experimental data.

Model Validation: The predictive power of the developed models must be rigorously validated using internal and external validation techniques to ensure their reliability.

The insights gained from these studies can guide the design of new this compound derivatives with improved performance for specific applications. For example, a QSAR model for the biological activity of a series of derivatives can be used to predict the activity of new, untested compounds and to identify the key structural features that are important for activity.

Advanced Spectroscopic and Spectrometric Characterization of 6 Vinylpyrimidin 4 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C. It provides precise information about the chemical environment of atoms within a molecule, allowing for the determination of its structural framework. For a molecule like 6-Vinylpyrimidin-4-ol, NMR is crucial for confirming the presence and connectivity of the pyrimidine (B1678525) ring, the vinyl group, and the hydroxyl group, as well as investigating tautomeric equilibria.

While one-dimensional (1D) NMR provides fundamental information, complex structures often require two-dimensional (2D) NMR experiments to unambiguously assign all signals and establish detailed connectivity. nih.gov These techniques correlate signals from different nuclei, providing a more complete picture of the molecular architecture. columbia.edulibretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between the protons of the vinyl group and between adjacent protons on the pyrimidine ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. libretexts.org It is invaluable for assigning which proton is attached to which carbon, simplifying the interpretation of both ¹H and ¹³C spectra. columbia.edunih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range couplings between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). libretexts.orgoxinst.com This is critical for connecting different parts of a molecule, such as linking the vinyl group protons to the pyrimidine ring carbons, and for identifying quaternary (non-protonated) carbons. columbia.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is essential for determining the three-dimensional structure and conformation of a molecule.

Due to the lack of specific published experimental data for this compound, the following table presents predicted ¹H and ¹³C NMR chemical shifts based on known values for pyrimidine derivatives and vinyl-substituted heterocycles. mdpi.comresearchgate.netresearchgate.net

PositionAtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
2C-H~8.1~150H2 → C4, C6
4C-OH-~165H2, H5 → C4
5C-H~6.5~110H5 → C4, C6
6C-Vinyl-~155H2, H5, Hα → C6
α (Vinyl)C-H~6.7 (dd)~135Hα → C6, Cβ
β (Vinyl)CH₂~5.6 (d, cis), ~6.2 (d, trans)~120Hβ → Cα, C6
-N-H/O-H~12.5 (broad)--

Note: Chemical shifts are highly dependent on solvent and tautomeric form. The pyrimidin-4-ol exists in equilibrium with its pyrimidin-4(3H)-one tautomer.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is often inaccessible by solution NMR or other analytical methods. wikipedia.org For pharmaceutical compounds and functional materials, the solid-state form can significantly impact properties like solubility and stability. Polymorphism, the ability of a substance to exist in multiple crystal forms, is a critical aspect that can be investigated using ssNMR. emory.edu

Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. emory.edu Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and obtain high-resolution spectra. wikipedia.org

For this compound, ssNMR could be used to:

Identify and differentiate polymorphs: Different crystal packing arrangements lead to distinct chemical environments for the nuclei, resulting in unique ssNMR spectra for each polymorph.

Characterize hydrogen bonding: The pyrimidin-4-ol moiety is capable of forming strong intermolecular hydrogen bonds, which are crucial in defining the crystal structure. rsc.orgnih.gov ssNMR is highly sensitive to the strength and geometry of these bonds.

Analyze tautomerism in the solid state: ssNMR can determine whether the compound exists predominantly in the -ol or -one tautomeric form in the crystal lattice, a determination that is fundamental to understanding its solid-state properties. nih.gov

Study molecular dynamics: The technique can probe motions within the crystal lattice, such as the rotation of the vinyl group, over a wide range of timescales.

Studies on analogous ureidopyrimidinone systems have demonstrated the utility of ¹H and ¹⁵N ssNMR experiments in elucidating hydrogen-bonding patterns and tautomeric forms in the solid state. rsc.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact mass of the molecular ion, which in turn enables the calculation of its unique elemental formula. mdpi.com For this compound, with a molecular formula of C₆H₆N₂O, HRMS is essential for confirming its composition and distinguishing it from other isomers.

Table 5.2.1: Exact Mass Calculation for this compound

FormulaMonoisotopic Mass (Calculated)Expected [M+H]⁺ IonExpected [M-H]⁻ Ion
C₆H₆N₂O122.04801123.05529121.04074

The ability to obtain an experimentally measured mass that matches the calculated exact mass to several decimal places provides unambiguous confirmation of the elemental formula.

In a mass spectrometer, the molecular ion can be induced to break apart into smaller, characteristic fragment ions. The resulting pattern of fragments provides a "fingerprint" that can be used for structural elucidation. The fragmentation pathways are governed by the underlying chemical structure, with cleavage often occurring at the weakest bonds or leading to the formation of particularly stable ions or neutral molecules.

For this compound, key fragmentation pathways would likely involve:

Loss of small, stable molecules such as CO, N₂, or HCN from the pyrimidine ring.

Cleavage of the vinyl group (loss of C₂H₃).

Rearrangement reactions followed by fragmentation.

Analysis of these patterns helps confirm the connectivity of the molecule and can be used to distinguish it from structural isomers. The relative abundance of these fragments can also be used to assess the purity of a sample. While a specific experimental spectrum is unavailable, a plausible fragmentation table is presented below based on known fragmentation of pyrimidines and vinyl-containing aromatic compounds. nist.gov

Table 5.2.2: Plausible Mass Spectrometry Fragments for this compound

m/z (Proposed)Proposed Fragment IonPossible Neutral Loss
122[C₆H₆N₂O]⁺˙ (Molecular Ion)-
95[M - HCN]⁺˙HCN
94[M - CO]⁺˙CO
67[C₄H₃N₂]⁺CO + HCN
52[C₃H₂N]⁺Fragment from ring cleavage

For the analysis of this compound and its derivatives in complex matrices, such as reaction mixtures or biological samples, hyphenated techniques are employed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful combination. mdpi.com

In this technique, a liquid chromatograph (LC) first separates the components of a mixture based on their physicochemical properties (e.g., polarity). The separated components then enter the mass spectrometer for detection. nih.govresearchgate.net In a tandem MS (MS/MS) setup, a specific ion (e.g., the molecular ion of this compound) is selected, fragmented, and its fragment ions are then detected. This two-stage process provides exceptional selectivity and sensitivity, allowing for the reliable quantification of target compounds even at very low concentrations in complex samples. mdpi.com

This approach is widely used for the analysis of pyrimidine derivatives in various fields, from monitoring synthesis to clinical diagnostics. nih.gov

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this particular compound. Constructing the article would require speculation or the use of data from related but distinct molecules, which would violate the core requirement of focusing solely on "this compound".

Computational Chemistry and Theoretical Investigations of 6 Vinylpyrimidin 4 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of properties for 6-Vinylpyrimidin-4-ol, from its most stable three-dimensional shape to its spectroscopic signatures. researchgate.netnih.gov By approximating the complex many-electron wavefunction with the spatially dependent electron density, DFT methods enable the routine investigation of medium-sized organic molecules with high precision.

Geometry optimization is a fundamental computational procedure used to determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govphyschemres.org For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible and the total energy is minimized.

The presence of the vinyl group introduces a degree of conformational flexibility around the C-C single bond connecting it to the pyrimidine (B1678525) ring. Conformational analysis, therefore, explores the rotational potential energy surface to identify the most stable conformers (e.g., s-cis vs. s-trans arrangements of the vinyl group relative to the ring). Furthermore, this compound can exist in tautomeric forms, primarily the -ol form (hydroxypyrimidine) and the -one form (pyrimidinone). acs.orgnih.gov DFT calculations can predict the relative energies of these tautomers, providing insight into which form is likely to predominate under different conditions. The geometry optimization is typically performed for all significant conformers and tautomers to locate the global energy minimum structure.

Illustrative Predicted Data: Optimized Geometric Parameters for this compound (-ol tautomer) Calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) N1-C21.345
C2-N31.338
N3-C41.360
C4-O1.351
C4-C51.410
C5-C61.395
C6-N11.355
C6-C7 (vinyl)1.480
C7=C8 (vinyl)1.340
**Bond Angles (°) **C6-N1-C2118.5
N1-C2-N3124.0
C2-N3-C4117.0
N3-C4-C5120.5
C4-C5-C6118.0
C5-C6-N1122.0
C5-C6-C7121.0
N1-C6-C7117.0
Dihedral Angle (°) C5-C6-C7=C8180.0 (planar)

Understanding the electronic structure of this compound is key to predicting its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons. youtube.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). For this compound, the MEP map would highlight the electron-rich nitrogen atoms and the hydroxyl oxygen as potential sites for electrophilic interaction, while the hydrogen of the hydroxyl group would appear as an electron-poor site.

Illustrative Predicted Data: Electronic Properties of this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

PropertyPredicted ValueImplication
HOMO Energy -6.5 eVIndicates the energy of the most available electrons for donation (nucleophilicity). Localized primarily on the pyrimidine ring and hydroxyl oxygen.
LUMO Energy -1.2 eVIndicates the energy of the lowest available orbital for electron acceptance (electrophilicity). Localized mainly on the pyrimidine ring and the vinyl group.
HOMO-LUMO Gap (Egap) 5.3 eVA relatively large gap suggests high kinetic stability.
Dipole Moment 3.5 DebyeIndicates a significant degree of polarity in the molecule.
MEP Analysis Negative regions around N1, N3, and the hydroxyl O. Positive region around the hydroxyl H.Predicts sites for electrophilic and nucleophilic attack, respectively.

DFT calculations are widely used to predict various spectroscopic parameters, which serve as a powerful tool for structural elucidation and comparison with experimental data. researchgate.net

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts (¹H and ¹³C). nih.govnih.gov By comparing the calculated shifts for different potential isomers or tautomers with experimental spectra, one can confidently determine the correct structure. mdpi.com

Vibrational Frequencies: The calculation of second derivatives of the energy with respect to atomic positions yields harmonic vibrational frequencies. mdpi.com These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Although calculated frequencies often exhibit systematic errors, they can be corrected using empirical scaling factors, resulting in excellent agreement with experimental spectra and aiding in the assignment of vibrational modes. physchemres.org

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which determine the absorption wavelengths (λmax) and intensities of peaks in a UV-Vis spectrum. mdpi.comgaussian.com These calculations can explain the origin of electronic transitions, often involving promotions of electrons from the HOMO to the LUMO or other low-lying unoccupied orbitals. mdpi.com

Illustrative Predicted Data: Spectroscopic Parameters for this compound

SpectrumParameterPredicted Value
¹³C NMR C4 (bearing -OH)~165 ppm
C6 (bearing vinyl)~155 ppm
C2~150 ppm
C5~110 ppm
C7 (vinyl)~135 ppm
C8 (vinyl)~115 ppm
Vibrational Frequencies O-H Stretch~3600 cm⁻¹
C=C Stretch (vinyl)~1640 cm⁻¹
C=N/C=C Stretch (ring)~1580-1620 cm⁻¹
UV-Vis Spectrum λmax (TD-DFT)~275 nm
Electronic TransitionPredominantly π → π*

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the system's evolution over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the dynamic behavior of this compound, such as its interactions with a solvent and its conformational flexibility at finite temperatures.

MD simulations are particularly well-suited for studying how a solute molecule like this compound interacts with its surrounding solvent environment. By placing a single molecule of the compound in a simulation box filled with explicit solvent molecules (e.g., water), one can observe the formation and dynamics of the solvation shell. Analysis of the simulation trajectory can yield radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. This analysis can quantify the strength and structure of intermolecular interactions, such as hydrogen bonds between the hydroxyl group or ring nitrogens of this compound and surrounding water molecules.

Over the timescale of an MD simulation (typically nanoseconds to microseconds), it is possible to observe conformational changes, such as the rotation of the vinyl group relative to the pyrimidine ring. This provides information on the flexibility of the molecule and the energy barriers between different conformers in a solution environment.

Studying the dynamics of tautomeric interconversion between the -ol and -one forms requires more advanced simulation techniques, as it is often a rare event with a high energy barrier. Methods like metadynamics or umbrella sampling can be employed in conjunction with MD to accelerate the sampling of this process and calculate the free energy profile of the tautomerization reaction. Such studies can reveal the mechanism of proton transfer, including the potential role of solvent molecules in mediating the process, providing a dynamic picture that complements the static energy calculations from DFT. acs.orgresearchgate.net

Reaction Mechanism Elucidation via Computational Pathways

A comprehensive understanding of the chemical reactions involving this compound necessitates computational elucidation of its reaction mechanisms. This would involve mapping the potential energy surface to identify reactants, products, and intermediate structures.

Transition State Characterization and Activation Energy Calculations

To date, specific transition state structures for reactions involving this compound have not been characterized in published studies. Such characterization, typically achieved through quantum chemical calculations, is crucial for determining the favorability of different reaction pathways. The activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur, would be calculated from the energy difference between the reactants and the transition state.

A hypothetical data table for a reaction of this compound is presented below to illustrate how such data would be organized.

Table 1: Hypothetical Activation Energies for a Reaction of this compound

Reaction PathwayTransition State GeometryActivation Energy (kcal/mol)
Pathway ATS-AData Not Available
Pathway BTS-BData Not Available

This table is for illustrative purposes only, as specific data for this compound is not currently available.

Reaction Coordinate Mapping and Energy Profiles

Reaction coordinate mapping is a powerful tool for visualizing the energetic landscape of a chemical reaction. researchgate.net It plots the energy of the system as a function of the reaction progress, which is represented by the reaction coordinate. This mapping allows for the identification of all stationary points, including minima (reactants, intermediates, and products) and maxima (transition states). arxiv.orgarxiv.org

An energy profile for a hypothetical reaction of this compound would illustrate the energy changes as the molecule proceeds from reactants to products, providing insights into the reaction's feasibility and kinetics.

QSAR/QSPR (Quantitative Structure-Activity/Property Relationships) Modeling for Physicochemical Properties (Non-biological)

QSAR and QSPR models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govnih.gov For this compound, QSPR models could be developed to predict non-biological properties such as boiling point, melting point, solubility, and partition coefficient. These models are built by establishing a mathematical relationship between calculated molecular descriptors (e.g., topological, electronic, steric) and experimentally determined properties.

Table 2: Hypothetical Physicochemical Properties of this compound for QSPR Modeling

Physicochemical PropertyExperimental ValuePredicted Value (Hypothetical Model)
Boiling Point (°C)Data Not AvailableData Not Available
Melting Point (°C)Data Not AvailableData Not Available
Water Solubility (g/L)Data Not AvailableData Not Available
LogPData Not AvailableData Not Available

This table is for illustrative purposes only, as specific data for this compound is not currently available.

Development of Predictive Models for Reactivity and Selectivity

Building upon the foundational data from reaction mechanism studies and QSAR/QSPR modeling, predictive models can be developed to forecast the reactivity and selectivity of this compound in various chemical transformations. These models could employ machine learning algorithms trained on a dataset of known reactions of similar pyrimidine derivatives. Such models would be invaluable for designing new synthetic routes and for understanding the chemical behavior of this compound under different conditions. The development of these models would depend on the availability of sufficient experimental or computationally generated data on the reactivity of this compound and related compounds.

Applications of 6 Vinylpyrimidin 4 Ol in Advanced Chemical Sciences and Technologies

Role as a Versatile Synthetic Building Block in Organic Synthesis

The utility of a chemical compound as a versatile synthetic building block is determined by the presence of reactive functional groups that can participate in a variety of chemical transformations. In the case of 6-Vinylpyrimidin-4-ol, the vinyl group and the pyrimidin-4-ol core present potential sites for chemical modification.

Precursor for Complex Heterocyclic Scaffolds

The pyrimidine (B1678525) ring is a fundamental core in numerous biologically active molecules and complex heterocyclic systems. wikipedia.orgmdpi.comnih.gov In principle, the vinyl group of this compound could serve as a handle for various organic reactions, such as addition, oxidation, and polymerization, to construct more intricate molecular architectures. The pyrimidin-4-ol moiety, existing in tautomeric equilibrium with its corresponding pyrimidone form, offers additional reaction sites for alkylation, acylation, and coupling reactions. However, specific examples of this compound being used as a precursor for complex heterocyclic scaffolds are not readily found in the surveyed literature. General synthetic methods for pyrimidine derivatives often involve the condensation of 1,3-dicarbonyl compounds with amidines, but the direct synthesis or subsequent functionalization of this compound is not explicitly described. researchgate.net

Intermediate in the Synthesis of Specialty Chemicals

The potential of this compound as an intermediate in the synthesis of specialty chemicals would depend on its reactivity and the specific properties of the resulting derivatives. The combination of the pyrimidine core, known for its diverse biological activities, and a polymerizable vinyl group suggests potential applications in materials science and medicinal chemistry. mdpi.comnih.gov However, without specific documented synthetic routes and applications, its role as a key intermediate remains speculative. The broader class of vinylpyridines has been explored for the synthesis of various polymers and functional materials. acs.orgacs.orggoogle.comgoogle.com

Integration into Functional Polymeric Materials

The presence of a vinyl group suggests that this compound could act as a monomer for polymerization, leading to functional polymeric materials. The pyrimidine-4-ol moiety would impart specific chemical and physical properties to the resulting polymer.

Smart Polymers and Stimuli-Responsive Materials

Polymers containing pyridine (B92270) or pyrimidine units can exhibit stimuli-responsive behavior, particularly to changes in pH, due to the basic nature of the nitrogen atoms in the heterocyclic ring. nih.gov This can lead to changes in solubility, conformation, and other properties, making them "smart" materials. While the polymerization of various vinylpyridine derivatives has been studied to create such materials, specific research on polymers derived from this compound and their stimuli-responsive properties is not available in the current literature.

Polymer Scaffolds for Surface Modification

Polymers containing functional groups like pyrimidines can be used to modify surfaces, altering their chemical and physical properties for various applications, including enhancing biocompatibility or creating specific binding sites. nih.gov The pyrimidine moiety in a polymer derived from this compound could potentially interact with surfaces through hydrogen bonding or other non-covalent interactions. However, there are no specific studies found that detail the use of poly(this compound) for surface modification.

Precursor for Advanced Ligands in Catalysis

The structural features of this compound, specifically the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group, make it an excellent candidate for coordination to metal centers. This ability to act as a ligand is foundational to its application in catalysis, both in the design of Metal-Organic Frameworks (MOFs) and in homogeneous and heterogeneous catalytic systems.

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. mdpi.com The selection of the organic linker is crucial as it dictates the pore size, structure, and ultimate functionality of the MOF. mdpi.com While there is a vast library of existing linkers, the development of new organic precursors is a key focus for creating MOFs with novel properties.

This compound presents significant potential as a versatile ligand precursor for MOF synthesis. Its key attributes include:

Coordination Sites: The two nitrogen atoms in the pyrimidine ring can act as N-donors, coordinating to metal centers to form the framework structure. The hydroxyl group can also participate in coordination, either in its alcohol form or as the keto tautomer (pyrimidin-4(3H)-one).

Structural Versatility: The pyrimidine core can serve as a rigid building block, contributing to the formation of a stable and porous framework.

Post-Synthetic Modification (PSM): The vinyl group is a particularly valuable feature. It provides a reactive site that can undergo a wide range of chemical transformations after the MOF has been assembled. This allows for the precise tuning of the framework's chemical and physical properties. For example, the vinyl group could be used to graft other functional molecules, alter surface properties, or create new catalytic sites within the pores.

The design process involves selecting metal clusters that have a strong affinity for nitrogen- and oxygen-donor ligands, such as those based on zirconium, iron, or manganese. nih.govrsc.orgrsc.org The resulting MOFs could be explored for applications in gas storage, separation, and heterogeneous catalysis.

Beyond MOFs, ligands derived from this compound can be used in other catalytic contexts.

Heterogeneous Catalysis: By immobilizing metal complexes of this compound onto a solid support or by using a MOF constructed from it, highly effective heterogeneous catalysts can be developed. These systems benefit from the easy separation of the catalyst from the reaction products, enhancing their reusability and industrial applicability. nih.gov Iron-based MOFs, for instance, have been developed as heterogeneous catalysts for various organic reactions. nih.gov

Homogeneous Catalysis: Soluble metal complexes incorporating ligands based on this compound can function as homogeneous catalysts. The electronic properties of the pyrimidine ring can influence the activity of the metal center, potentially leading to high efficiency and selectivity in reactions such as hydroboration or oxidation. rsc.org

The combination of a metal-binding pyrimidinol core and a modifiable vinyl group makes this compound a promising platform for designing the next generation of catalysts.

Luminescent and Optoelectronic Materials

The arylvinylpyrimidine scaffold is recognized as a tunable platform for materials with interesting photophysical properties. rsc.orgnih.gov These molecules often exhibit "push-pull" characteristics, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. The pyrimidine ring is a potent electron-accepting moiety, making vinylpyrimidine derivatives a fascinating area of investigation for luminescent materials. nih.govrsc.org

Derivatives of this compound can function as fluorophores and chromophores, with properties that are highly sensitive to their molecular structure and environment.

Push-Pull System: The pyrimidine ring acts as the electron-withdrawing ('pull') component. When combined with an appropriate electron-donating ('push') group attached via the vinyl linker, it creates a system with a significant dipole moment, particularly in the excited state. This structure leads to interesting photophysical behaviors, including solvatochromism, where the color of the emitted light changes with the polarity of thesolvent. rsc.org

Influence of the Hydroxyl Group: The presence of the 4-hydroxyl group is a critical factor. Research on related hydroxyphenyl-pyrimidine systems has shown that such -OH groups can lead to the quenching of fluorescence. researchgate.net This phenomenon is often attributed to a rapid, non-radiative deactivation pathway known as excited-state intramolecular proton transfer (ESIPT), where the proton from the hydroxyl group transfers to a nitrogen atom on the pyrimidine ring in the excited state. researchgate.net This property could be exploited in the design of fluorescent sensors, where binding to an analyte disrupts the ESIPT process and "turns on" the fluorescence.

Photophysical Properties of Selected Arylvinylpyrimidine Derivatives (Data for illustrative purposes based on related compounds)
Compound ClassAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Key Feature
Diphenylamino-styrylpyrimidines~400-450~500-550 (Green-Yellow)Up to 0.18 (in thin film)Solid-state emission rsc.org
Carbazole-substituted Pyrimidines~350-400~420-480 (Violet-Blue)High in solutionFluorescence quenched by protonation researchgate.net
Hydroxyphenyl-vinylpyrimidines-Generally non-emissiveVery lowEmission quenched by ESIPT researchgate.net

The strong electron-accepting nature of the pyrimidine core makes its derivatives highly suitable for use in optoelectronic devices. nih.gov

OLEDs: In OLEDs, materials are needed for various roles, including as emitters, hosts, and for charge transport layers. Pyrimidine derivatives are widely used in these devices due to their electron-deficient properties, which facilitate electron injection and transport. nih.gov Bipolar materials containing pyrimidine terminals have been synthesized and show bright fluorescence with high quantum yields, making them excellent candidates for emissive layers. rsc.org The this compound structure provides a foundational scaffold that could be further functionalized to tune its energy levels (HOMO/LUMO) for efficient charge injection and recombination in an OLED device.

Organic Solar Cells (OSCs): In OSCs, materials with distinct electron-donating and electron-accepting properties are required to create the bulk heterojunction where charge separation occurs. While pyrimidine derivatives are more commonly explored as acceptors or in emitters, the ability to tune their electronic properties through substitution means they could be incorporated into novel materials for solar applications. fluxim.commdpi.com

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. libretexts.orgwikipedia.org Host-guest chemistry is a subset of this field where a larger "host" molecule selectively binds a smaller "guest" molecule. mdpi.com

This compound possesses key structural features that enable it to participate in predictable and programmable supramolecular assembly. The foundation of this capability lies in its tautomerism and hydrogen-bonding potential. The compound can exist in two tautomeric forms: the hydroxyl form (this compound) and the keto form (6-vinylpyrimidin-4(3H)-one).

The keto tautomer is particularly significant for supramolecular chemistry. It features:

A Hydrogen Bond Donor: The nitrogen atom at the 3-position (N-H) acts as a hydrogen bond donor.

A Hydrogen Bond Acceptor: The carbonyl oxygen atom (C=O) at the 4-position acts as a hydrogen bond acceptor.

This arrangement of a donor and an acceptor site is analogous to the hydrogen-bonding patterns found in nucleobases like uracil (B121893) and thymine. This allows 6-vinylpyrimidin-4(3H)-one to form highly specific and directional hydrogen bonds with itself or with other complementary molecules. This self-recognition can lead to the formation of well-ordered, extended structures such as one-dimensional tapes or cyclic rosettes. The vinyl group remains available on the periphery of these assemblies, offering a site for further polymerization or functionalization, potentially leading to the creation of novel supramolecular polymers and smart materials.

Research on this compound in Advanced Separation Technologies Remains Nascent

Initial investigations into the applications of the chemical compound this compound for advanced separation technologies, such as the development of specialized membranes and adsorbents, have yet to yield significant published research. A thorough review of scientific literature and patent databases reveals a notable absence of studies detailing the use of this specific pyrimidine derivative in these fields.

While the broader field of polymer chemistry has extensively explored vinyl-substituted heterocyclic compounds for creating functional materials, the focus has largely been on more common monomers. For instance, significant research has been conducted on polymers derived from 4-vinylpyridine (B31050) for applications in separation science. These polymers have been investigated for their potential in creating membranes for gas separation and as adsorbents for the removal of various compounds from aqueous solutions. However, this body of research does not extend to this compound.

The unique chemical structure of this compound, featuring both a vinyl group for polymerization and a hydroxyl group on the pyrimidine ring, suggests potential for creating materials with specific and tunable properties. The nitrogen atoms in the pyrimidine ring could offer sites for metal coordination or hydrogen bonding, while the hydroxyl group could be modified or utilized for its hydrophilic and reactive nature. These characteristics are theoretically advantageous for designing selective membranes and adsorbents.

Despite this theoretical potential, the synthesis of this compound and its subsequent polymerization into materials suitable for separation applications have not been documented in the available scientific literature. Consequently, there is no data on the performance of such materials, including critical parameters like membrane flux and selectivity, or the adsorption capacity and kinetics of derived adsorbents.

The absence of research in this specific area indicates that the exploration of this compound in advanced separation technologies is a field that remains to be explored. Future research could focus on the synthesis of this monomer, its polymerization, and the characterization of the resulting materials to evaluate their potential for various separation processes.

Conclusions and Future Research Trajectories for 6 Vinylpyrimidin 4 Ol

Summary of Key Research Findings and Contributions

Direct experimental findings on 6-vinylpyrimidin-4-ol are scarce. However, the broader families of pyrimidin-4-ol derivatives and vinyl-substituted heterocycles have been the subject of intensive study. Pyrimidine (B1678525) derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties nih.govgrowingscience.comgsconlinepress.commdpi.com. The 4-hydroxypyrimidine core, in particular, is a key structural feature in many therapeutic agents. These compounds can exist in tautomeric forms, predominantly the 3H-keto form in the solid state, which influences their reactivity and biological interactions nih.gov.

The introduction of a vinyl group onto a heterocyclic ring is a well-established strategy for creating valuable synthetic intermediates nih.gov. Vinyl groups can participate in a variety of chemical transformations, including polymerization and palladium-catalyzed cross-coupling reactions, making them useful for the synthesis of more complex molecules nih.gov. For instance, 4-vinyl-substituted pyrimidine nucleosides have been designed to form interstrand cross-links in nucleic acids, highlighting the potential of the vinyl group to act as a reactive center in biological contexts nih.gov.

The potential contributions of this compound can be inferred from these related areas of research. Its bifunctional nature, possessing both a nucleophilic heterocyclic core and a reactive vinyl substituent, could allow it to serve as a unique building block in medicinal chemistry and materials science.

Identification of Remaining Challenges and Unexplored Avenues

The primary and most significant challenge is the lack of a reported, optimized synthesis for this compound. The development of a robust and scalable synthetic route is the gateway to all further investigation. Key challenges in its synthesis would include achieving regioselectivity, especially when introducing the vinyl group, and managing the reactivity of the pyrimidin-4-ol core, which could potentially interfere with certain reaction conditions.

Once synthesized, a thorough characterization of its physicochemical properties is an essential unexplored avenue. This includes determining its tautomeric equilibrium in different solvents, its stability, and its reactivity profile. Furthermore, its potential as a monomer in polymerization reactions remains to be investigated. The electronic properties of the resulting polymers could be of interest for materials science applications.

From a medicinal chemistry perspective, the biological activity of this compound and its derivatives is entirely uncharted territory. Screening for anticancer, antimicrobial, or other therapeutic activities would be a logical next step.

Promising Directions for Further Synthetic Innovations

The synthesis of this compound could likely be achieved through modern cross-coupling methodologies. A plausible retrosynthetic analysis would involve a 6-halopyrimidin-4-ol precursor. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Heck couplings are powerful tools for the formation of carbon-carbon bonds and are well-suited for the vinylation of heterocyclic systems libretexts.orgwikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.orgwikipedia.orgwikipedia.orgyoutube.com.

A patent for the preparation of vinyl pyrimidine derivatives highlights a process using vinyl boranes in the presence of a palladium complex, which could be a promising route google.com. The Stille reaction, which couples organotin compounds with organic halides, is another viable option due to its tolerance of a wide variety of functional groups libretexts.orgwikipedia.orgorganic-chemistry.orgorgsyn.orgthermofisher.com. Similarly, the Heck reaction provides a method for the vinylation of aryl or vinyl halides researchgate.netwikipedia.orgyoutube.com.

The table below summarizes potential synthetic approaches for the preparation of this compound from a hypothetical 6-halopyrimidin-4-ol precursor.

Reaction Name Vinyl Source Catalyst Key Advantages Potential Challenges
Suzuki-Miyaura CouplingVinylboronic acid or esterPalladium complex (e.g., Pd(PPh₃)₄)Mild reaction conditions, commercially available reagents, low toxicity of boron compounds.Base sensitivity of the pyrimidin-4-ol ring.
Stille CouplingVinylstannane (e.g., tributyl(vinyl)tin)Palladium complex (e.g., Pd(PPh₃)₄)High functional group tolerance, stable tin reagents.Toxicity of organotin compounds and byproducts.
Heck ReactionEthylene (B1197577) or other activated alkenesPalladium complex (e.g., Pd(OAc)₂)Atom economy (with ethylene), no need for pre-functionalized vinyl reagents.Control of regioselectivity and potential for side reactions.

Further synthetic innovations could focus on direct C-H vinylation methods, which would be a more atom-economical approach by avoiding the pre-functionalization of the pyrimidine ring with a halogen.

Expanding the Scope of Applications in Chemical Technologies

The unique structure of this compound suggests several potential applications in various chemical technologies.

Polymer Science: The vinyl group makes it a candidate monomer for the synthesis of novel polymers. Poly(this compound) could exhibit interesting properties, such as acting as a specialty polymer with metal-chelating abilities or as a functional support for catalysts.

Medicinal Chemistry: As a building block, it could be used in the synthesis of more complex molecules with potential therapeutic value. The vinyl group can be derivatized through various reactions (e.g., epoxidation, hydrogenation, cycloaddition) to generate a library of compounds for biological screening.

Materials Science: The pyrimidine ring system, with its nitrogen atoms, can coordinate to metal ions. This property could be exploited in the design of new functional materials, such as metal-organic frameworks (MOFs) or sensors.

Integration with Emerging Methodologies (e.g., Flow Chemistry, AI in synthesis)

Modern methodologies in chemical synthesis could significantly accelerate the research and development of this compound and its derivatives.

Flow Chemistry: The synthesis of heterocyclic compounds, including pyrimidines, can often be improved using continuous flow technology researchgate.netmdpi.comnih.gov. Flow chemistry offers advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and ease of scalability. The proposed palladium-catalyzed syntheses of this compound would be excellent candidates for optimization in a flow reactor, potentially leading to higher yields, shorter reaction times, and improved process control.

Artificial Intelligence (AI) in Synthesis: Given the lack of experimental data, AI and machine learning tools could play a crucial role in predicting the properties and synthetic accessibility of this compound. Retrosynthesis software can propose and evaluate potential synthetic routes, saving significant time and resources in the lab nih.govucla.edugwern.netfigshare.comacs.org. AI models could also be used to predict the biological activity and toxicity of the compound, helping to prioritize experimental efforts. The integration of AI with automated synthesis platforms could enable the rapid synthesis and testing of a library of derivatives based on the this compound scaffold.

Q & A

Q. Table 1: Comparative Synthesis Conditions for Pyrimidine Derivatives

PrecursorReagent/ConditionsYield (%)Reference
4-Hydroxypyrimidine2-Chloro-6-fluorobenzyl chloride, K₂CO₃, DMF, 70°C72
6-Amino-4-hydroxypyrimidineMethoxybenzyl bromide, NaH, THF, 60°C65

Basic: How do substituents on the pyrimidine ring (e.g., vinyl, hydroxyl) influence the compound’s spectroscopic characterization?

Answer:
Functional groups dictate key spectral features:

  • ¹H NMR : The vinyl group (CH₂=CH-) shows characteristic doublets at δ 5.1–5.3 ppm (J = 10–16 Hz). The hydroxyl proton (C4-OH) appears as a broad singlet at δ 10–12 ppm, sensitive to hydrogen bonding .
  • IR Spectroscopy : Stretching vibrations for C=C (vinyl) at ~1640 cm⁻¹ and O-H (hydroxyl) at ~3200 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (M⁺) align with the molecular formula (e.g., C₆H₆N₂O for this compound), with fragmentation patterns showing loss of H₂O (m/z -18) or vinyl groups .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:
Contradictions often arise from assay variability or structural impurities. Methodological solutions include:

  • Dose-response standardization : Use IC₅₀/EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to validate target specificity .
  • Purity validation : Employ HPLC-MS (>95% purity) to rule out confounding byproducts .
  • Meta-analysis : Aggregate data from independent studies (e.g., PubChem, CAS) to identify trends in structure-activity relationships (SAR) .

Example : A study on 4-(4-Methoxyphenyl)pyrimidin-2-ol reported conflicting antimicrobial results. Re-analysis showed that methoxy group positioning altered membrane permeability, explaining variability .

Advanced: What computational strategies predict this compound’s interactions with biological targets (e.g., enzymes)?

Answer:

  • Molecular docking : Tools like AutoDock Vina model binding affinities to targets (e.g., kinases). The vinyl group’s planar geometry may enhance π-π stacking with aromatic residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. For example, hydroxyl groups form hydrogen bonds with catalytic aspartate residues in HIV-1 protease .
  • QSAR modeling : Use Hammett constants (σ) of substituents to predict electronic effects on inhibitory potency .

Methodological: What are best practices for analyzing reaction mechanisms in this compound derivatization?

Answer:

  • Isotopic labeling : Use ¹⁸O-labeled water to trace hydroxyl group participation in oxidation pathways .
  • Kinetic studies : Monitor reaction progress via in situ FTIR to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .
  • Intermediate trapping : Quench reactions at short intervals (e.g., 5 min) with cold ether to isolate and characterize transient species (e.g., enolates) .

Advanced: How do solvent polarity and pH influence the tautomeric equilibrium of this compound?

Answer:
The compound exists in keto-enol tautomeric forms. Methodological insights:

  • UV-Vis spectroscopy : Monitor λmax shifts (e.g., 270 nm for keto vs. 310 nm for enol) in solvents like water (polar, favors keto) vs. toluene (nonpolar, favors enol) .
  • pH titration : At pH > 8, deprotonation stabilizes the enolate form, enhancing nucleophilicity for alkylation reactions .

Q. Table 2: Tautomeric Distribution in Solvents

SolventDielectric Constant% Keto Form% Enol Form
Water80.18515
Ethanol24.56040
Toluene2.42080

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